1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
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Overview
Description
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements
Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide from tissues to the lungs .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase-II. This can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons, potentially affecting physiological processes like respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting from readily available precursors. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The pyrazolo[1,5-a]pyridine moiety can be synthesized through a series of condensation reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while nucleophilic substitution can introduce various functional groups onto the triazole or pyrazolo[1,5-a]pyridine rings .
Scientific Research Applications
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine moiety and are used in similar applications.
Uniqueness
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to the combination of both triazole and pyrazolo[1,5-a]pyridine moieties in its structure. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-20-11-13(18-19-20)16(25)22-8-6-21(7-9-22)15(24)12-10-17-23-5-3-2-4-14(12)23/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIQUIIQLTMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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